

Diflumidone: A Technical Overview of its Discovery and Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diflumidone**

Cat. No.: **B1670564**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

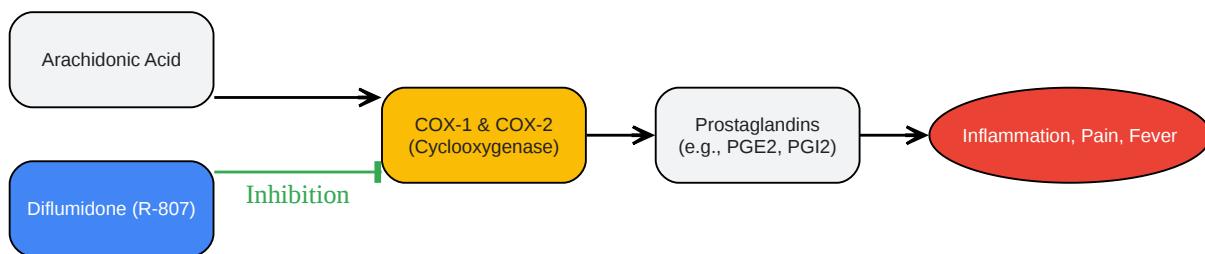
Executive Summary

Diflumidone, also identified by the code R-807 and chemically named N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response. This document provides a comprehensive overview of the discovery, history, and pharmacological properties of **Diflumidone**, with a focus on its anti-inflammatory effects. While initial research in the late 1970s established its potential as an anti-inflammatory agent, its clinical development history remains largely undocumented in readily available literature. This guide consolidates the available scientific information, presenting quantitative data, experimental methodologies, and relevant biochemical pathways to serve as a resource for researchers and professionals in drug development.

Discovery and History

The initial scientific disclosure of **Diflumidone** as a novel anti-inflammatory agent appeared in the mid-1970s. Identified by the research code R-807, its development is attributed to Riker Laboratories. The early investigations into **Diflumidone** focused on its capacity to inhibit prostaglandin synthesis, a hallmark of non-steroidal anti-inflammatory drugs. A 1977 study published in *Biochemical Pharmacology* provided the first detailed insights into its mechanism of action, establishing it as an inhibitor of prostaglandin-endoperoxide synthases^[1].

Despite this early promise, the subsequent development and clinical evaluation of **Diflumidone** are not well-documented in publicly accessible records. There is a notable absence of published clinical trial data, which suggests that its progression through the drug development pipeline may have been halted or that the data was not widely disseminated.

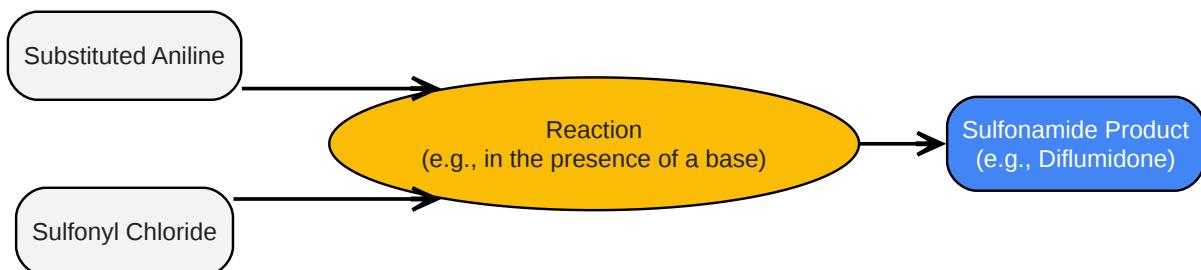

It is important to note that the name "**Diflumidone**" has also been associated with a fungicide that acts by disrupting mitochondrial function. This appears to be a separate and distinct chemical entity, and this guide will focus exclusively on the anti-inflammatory compound R-807.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Diflumidone exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid[2][3]. Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.

The inhibition of prostaglandin synthesis by NSAIDs like **Diflumidone** accounts for both their therapeutic effects and potential side effects. The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli[3]. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and safety profile[3].

The following diagram illustrates the cyclooxygenase pathway and the point of inhibition by **Diflumidone**.


[Click to download full resolution via product page](#)

Caption: Inhibition of Prostaglandin Synthesis by **Diflumidone**.

Synthesis of Diflumidone

While the original patent for the synthesis of **Diflumidone** (N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide) is not readily available, the synthesis of sulfonamides is a well-established process in organic chemistry. Generally, the synthesis would involve the reaction of an appropriate aniline with a sulfonyl chloride.

The following diagram outlines a plausible synthetic workflow for a sulfonamide compound.

[Click to download full resolution via product page](#)

Caption: Generalized Synthetic Workflow for Sulfonamides.

Pharmacological Data

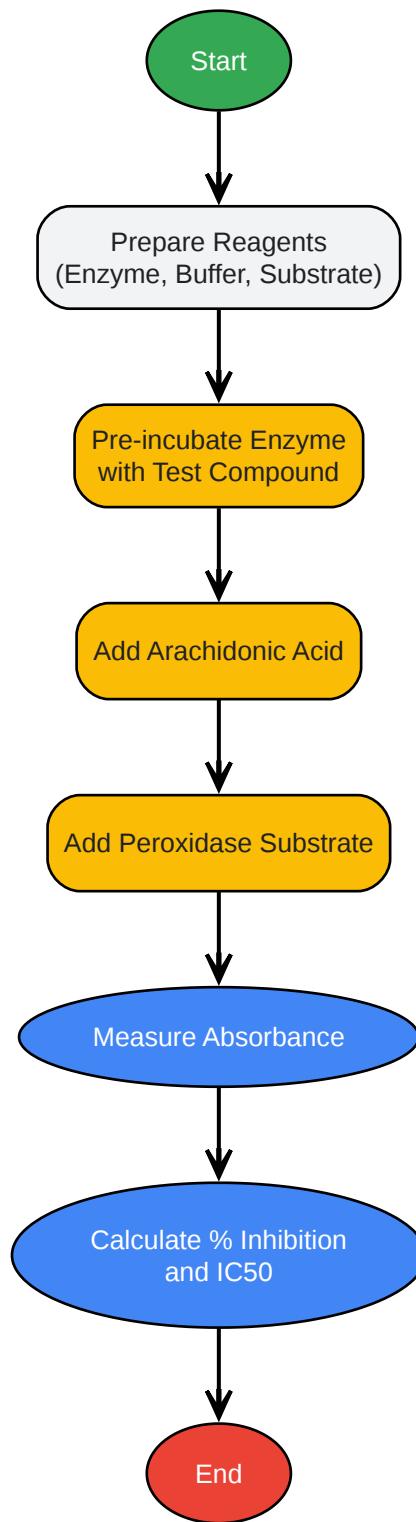
Quantitative data on the pharmacological properties of **Diflumidone** is sparse in the available literature. To provide context, the following table includes data for other well-characterized NSAIDs, illustrating the typical parameters assessed.

Compound	COX-1 IC50 (µM)	COX-2 IC50 (µM)	COX-1/COX-2 Ratio
Diflumidone (R-807)	Data not available	Data not available	Data not available
Celecoxib	82	6.8	12
Diclofenac	0.076	0.026	2.9
Ibuprofen	12	80	0.15
Indomethacin	0.0090	0.31	0.029
Meloxicam	37	6.1	6.1
Piroxicam	47	25	1.9

Experimental Protocols

The following are generalized experimental protocols representative of those that would have been used to characterize the anti-inflammatory activity of **Diflumidone**.

In Vitro Cyclooxygenase (COX) Inhibition Assay


Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

- Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
- Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) to a colored product.
- Procedure:
 - The test compound (e.g., **Diflumidone**) is pre-incubated with the COX enzyme in a buffer solution.

- Arachidonic acid is added to initiate the cyclooxygenase reaction.
- The peroxidase substrate is then added, and the rate of color development is measured spectrophotometrically.
- Data Analysis:
 - The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for a COX inhibition assay.

[Click to download full resolution via product page](#)

Caption: General Workflow for an In Vitro COX Inhibition Assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in a model of acute inflammation.

Methodology:

- Animal Model: Typically, rats or mice are used.
- Procedure:
 - The test compound (e.g., **Diflumidone**) or a vehicle control is administered orally or intraperitoneally.
 - After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is made into the hind paw to induce localized inflammation and edema.
 - The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
- Data Analysis:
 - The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Conclusion

Diflumidone (R-807) was identified in the 1970s as a novel non-steroidal anti-inflammatory drug with a mechanism of action centered on the inhibition of prostaglandin synthesis. While early research established its in vitro activity, the trajectory of its clinical development is not well-documented. The information presented in this guide, based on the available scientific literature, provides a technical foundation for understanding the initial discovery and pharmacological basis of **Diflumidone**'s anti-inflammatory properties. Further research into historical archives and patent databases may be necessary to construct a more complete picture of its development history and to uncover more extensive quantitative data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of action of novel anti-inflammatory drugs diflumidone and R-805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diflumidone: A Technical Overview of its Discovery and Anti-Inflammatory Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670564#discovery-and-history-of-diflumidone\]](https://www.benchchem.com/product/b1670564#discovery-and-history-of-diflumidone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com